molecular formula C26H18ClN5O2 B8297275 2-{2-[6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B8297275
M. Wt: 467.9 g/mol
InChI Key: NLFNCLLSMDXHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03994941

Procedure details

In the manner given in Example 2, 1-(2-hydroxyethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine in dioxane is treated with phthalimide, triphenylphosphine and subsequently with diethyl azodicarboxylate to give 1-(2-phthalimidoethyl)-6-(o-chlorophenyl)-4H-s-triazolo-[4,3-a][1,4]benzodiazepine.
Name
1-(2-hydroxyethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]1[N:8]2[C:9]3[CH:24]=[CH:23][CH:22]=[CH:21][C:10]=3[C:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[Cl:20])=[N:12][CH2:13][C:7]2=[N:6][N:5]=1.[C:25]1(=[O:35])[NH:29][C:28](=[O:30])[C:27]2=[CH:31][CH:32]=[CH:33][CH:34]=[C:26]12.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCOCC1>[C:25]1(=[O:35])[N:29]([CH2:2][CH2:3][C:4]2[N:8]3[C:9]4[CH:24]=[CH:23][CH:22]=[CH:21][C:10]=4[C:11]([C:14]4[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=4[Cl:20])=[N:12][CH2:13][C:7]3=[N:6][N:5]=2)[C:28](=[O:30])[C:27]2=[CH:31][CH:32]=[CH:33][CH:34]=[C:26]12

Inputs

Step One
Name
1-(2-hydroxyethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC1=NN=C2N1C1=C(C(=NC2)C2=C(C=CC=C2)Cl)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diethyl azodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCC1=NN=C3N1C1=C(C(=NC3)C3=C(C=CC=C3)Cl)C=CC=C1)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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